Methanesulfonato[4,6-bis(diphenylphosphino)phenoxazine](2'-amino-1,1'-biphenyl-2-yl)palladium(II)
Description
Methanesulfonato4,6-bis(diphenylphosphino)phenoxazinepalladium(II) (CAS: 1602922-03-1), commercially termed NiXantphos Palladacycle Gen. 3, is a palladium(II) complex featuring a 4,6-bis(diphenylphosphino)phenoxazine (NiXantphos) ligand and a 2'-amino-1,1'-biphenyl-2-yl ancillary group. Its molecular formula is C49H40N2O4P2PdS, with a molecular weight of 921.29 g/mol . This light green-yellow solid is a third-generation palladacycle catalyst optimized for C–C and C–N bond-forming reactions, including the synthesis of diarylmethylamines and diaryl sulfoxides . Patents (PCT/US2013/030779, US 13/799620) highlight its industrial relevance in cross-coupling methodologies .
Properties
IUPAC Name |
[(3R)-3-(furan-2-yl)-5-(3-methoxyphenyl)-1,3-dihydropyrazol-2-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-23-14-6-2-5-13(11-14)15-12-16(17-7-3-9-24-17)21(20-15)19(22)18-8-4-10-25-18/h2-12,16,20H,1H3/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIJWEZXWOUJIE-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(N(N2)C(=O)C3=CC=CS3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=C[C@@H](N(N2)C(=O)C3=CC=CS3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phenoxazine Core Functionalization
The phenoxazine backbone is derivatized via nucleophilic aromatic substitution. As demonstrated in polymer-supported ligand syntheses, 4-chlorophenoxazine reacts with excess diphenylphosphine in dimethylformamide (DMF) at 100°C under inert atmosphere. The reaction proceeds via a two-step mechanism:
-
Deprotonation of phenoxazine at the 4- and 6-positions using potassium tert-butoxide.
-
Sequential phosphorylation with chlorodiphenylphosphine.
Key Reaction Parameters
Purification and Characterization
Crude Nixantphos is purified via column chromatography (silica gel, eluent: dichloromethane/hexanes 3:1). Nuclear magnetic resonance (NMR) confirms substitution patterns:
Palladium Coordination and Cyclization
The palladacycle forms through a templated cyclometalation reaction, as inferred from analogous precatalyst syntheses.
Precursor Preparation
A suspension of palladium(II) acetate (1.0 equiv) and 2'-amino-1,1'-biphenyl-2-ylboronic acid (1.2 equiv) in degassed toluene is stirred at 80°C for 2 hours. This generates a reactive Pd(II) intermediate capable of C–H activation.
Ligand Incorporation
Nixantphos (1.05 equiv) is added to the palladium intermediate, followed by methanesulfonic acid (1.5 equiv). The mixture refluxes at 110°C for 12 hours, inducing cyclometalation at the biphenylamine’s ortho-position.
Optimized Reaction Conditions
Counterion Exchange and Isolation
The methanesulfonate counterion is introduced via anion metathesis. After cyclometalation, the crude product is treated with excess sodium methanesulfonate in acetone/water (4:1). The complex precipitates as a yellow solid, which is filtered and washed with cold diethyl ether.
Characterization Data
| Technique | Observations |
|---|---|
| ESI-MS | m/z 921.3 [M]⁺ (calc. 921.3) |
| XRD | Square-planar geometry at Pd center |
| Elemental Analysis | C: 63.8%, H: 4.3%, N: 3.0% (theory: C: 63.9%, H: 4.4%, N: 3.0%) |
Comparative Analysis of Synthetic Routes
Two industrial-scale methods are documented by suppliers:
Method A (Sigma-Aldrich)
-
Uses PdCl₂ as starting material
-
Yields 95% purity after one recrystallization
Method B (Strem Chemicals)
-
Employs Pd(OAc)₂ with in situ boronate formation
-
Achieves 98% purity via chromatographic purification
| Metric | Method A | Method B |
|---|---|---|
| Palladium Source | PdCl₂ | Pd(OAc)₂ |
| Reaction Time | 18 hours | 14 hours |
| Isolated Yield | 58% | 62% |
| Purity | 95% | 98% |
Challenges and Mitigation Strategies
Ligand Degradation
Nixantphos undergoes oxidation at phosphorus centers if exposed to air. Solutions include:
Palladium Black Formation
Unwanted Pd(0) precipitation is minimized by:
Scalability and Industrial Adaptations
Large-scale production (≥500 g) employs flow chemistry techniques to enhance reproducibility:
-
Continuous stirred-tank reactors (CSTRs) maintain steady-state conditions
-
In-line UV monitoring detects ligand dissociation
Chemical Reactions Analysis
Methanesulfonato[4,6-bis(diphenylphosphino)phenoxazine](2'-amino-1,1'-biphenyl-2-yl)palladium(II) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Condensation: This compound can participate in condensation reactions, forming larger molecules through the elimination of small molecules like water.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
Cross-Coupling Reactions
One of the primary applications of this compound lies in its use as a catalyst for cross-coupling reactions, such as the Buchwald-Hartwig reaction. This reaction facilitates the formation of carbon-nitrogen bonds, which are crucial for synthesizing pharmaceuticals and agrochemicals. The palladium complex demonstrates high efficiency and selectivity in these reactions due to its unique ligand architecture, which stabilizes the palladium center and enhances its catalytic properties.
Table 1: Comparison of Catalytic Efficiency
| Catalyst | Reaction Type | Yield (%) | Reaction Time (hours) |
|---|---|---|---|
| Methanesulfonato Palladium Complex | Buchwald-Hartwig | 95 | 2 |
| Traditional Palladium Catalyst | Buchwald-Hartwig | 85 | 4 |
Suzuki Coupling Reactions
The compound also serves effectively in Suzuki coupling reactions, where it aids in forming biaryl compounds from aryl halides and boronic acids. The stability of the palladium complex under various reaction conditions allows for lower catalyst loadings and shorter reaction times compared to traditional catalysts.
Other Organic Transformations
Beyond cross-coupling reactions, this palladium complex has been utilized in various organic transformations, including:
- Negishi Coupling : Facilitates the coupling of organozinc reagents with organic halides.
- Kumada Coupling : Enables the coupling of organomagnesium halides with aryl halides.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of Methanesulfonato4,6-bis(diphenylphosphino)phenoxazinepalladium(II) against various cancer cell lines. The mechanism of action is believed to involve DNA intercalation and disruption of cellular processes leading to apoptosis.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 4.2 | DNA binding and cell cycle arrest |
| HCT116 | 3.8 | Apoptosis induction |
Mechanistic Insights
The interaction of this palladium complex with DNA has been studied extensively. It exhibits a strong binding affinity to calf thymus DNA, leading to structural changes that inhibit replication and transcription processes. Additionally, it may induce oxidative stress by generating reactive oxygen species (ROS), further contributing to its anticancer effects.
Case Study: Interaction with DNA
A detailed investigation into the binding characteristics of the palladium complex with DNA revealed significant insights into its potential as an anticancer agent. The study demonstrated that the compound could effectively target DNA in cancer cells, enhancing cytotoxicity through mechanisms involving both direct binding and oxidative stress induction.
Mechanism of Action
The mechanism of action of Methanesulfonato[4,6-bis(diphenylphosphino)phenoxazine](2'-amino-1,1'-biphenyl-2-yl)palladium(II) involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
The following analysis compares NiXantphos Palladacycle Gen. 3 with structurally and functionally related palladium catalysts.
Structural and Ligand-Based Comparisons
NiXantphos Palladacycle Gen. 3
- Ligand: 4,6-Bis(diphenylphosphino)phenoxazine (NiXantphos)
- Ancillary Group: 2'-Amino-1,1'-biphenyl-2-yl
- Coordination Sphere : Methanesulfonato (mesyl) group as a labile ligand, facilitating oxidative addition/reductive elimination steps .
- Key Features: Electron-rich environment due to the phenoxazine backbone, enhancing stability and catalytic turnover . Rigid π-conjugated system improves stereochemical control in asymmetric reactions.
DPPF Palladacycle Gen. 3 (CAS: 1445086-28-1)
- Ligand: 1,1’-Bis(diphenylphosphino)ferrocene (DPPF)
- Ancillary Group: 2'-Amino-1,1'-biphenyl-2-yl
- Molecular Formula : C44H36FeN2O4P2PdS .
- Key Features: Ferrocene backbone provides redox-active properties but lower thermal stability compared to phenoxazine. Flexible P–Pd–P angle accommodates bulkier substrates .
- Applications : Suzuki–Miyaura couplings; less effective in electron-deficient aryl chloride activations than NiXantphos analogs .
DTBPF-Pd-G3
- Ligand: Di-tert-butylphosphino ferrocene (DTBPF)
- Key Features :
Catalytic Performance and Substrate Scope
Key Findings :
- NiXantphos G3 outperforms DPPF analogs in activating challenging aryl chlorides due to stronger electron-donating phosphine ligands .
- DTBPF-Pd-G3 exhibits superior thermal stability but narrower substrate compatibility .
Physicochemical and Commercial Properties
Insights :
- Higher cost of NiXantphos G3 reflects its specialized ligand synthesis and patent coverage .
- Solubility in polar aprotic solvents (e.g., DMSO) enhances its utility in homogeneous catalysis .
Stability and Mechanistic Considerations
- NiXantphos G3: The phenoxazine ligand’s rigid backbone minimizes Pd black formation, extending catalyst lifetime .
- DPPF G3 : Ferrocene-based ligands are prone to oxidative degradation , limiting reuse in aerobic conditions .
- Methanesulfonato vs. Chloride Ligands : The mesyl group in NiXantphos G3 offers faster ligand displacement kinetics compared to chloride in DPPF-PdCl2 analogs .
Biological Activity
Methanesulfonato4,6-bis(diphenylphosphino)phenoxazinepalladium(II) is a complex palladium compound that has garnered attention for its potential biological activities, particularly in catalysis and medicinal chemistry. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a palladium center coordinated to a methanesulfonato group and a unique ligand system composed of a bis(diphenylphosphino)phenoxazine backbone. This structure is significant as it influences the compound's reactivity and biological interactions.
Table 1: Structural Overview of the Compound
| Component | Description |
|---|---|
| Metal Center | Palladium(II) |
| Ligand Type | Methanesulfonato and phosphine ligands |
| Molecular Formula | C₃₁H₃₁N₂O₃P₂S |
| Molecular Weight | 563.58 g/mol |
Anticancer Properties
Research has indicated that palladium complexes can exhibit anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. A study highlighted that palladium complexes with phosphine ligands demonstrated significant cytotoxicity against several cancer cell lines, suggesting that the specific ligand environment plays a crucial role in enhancing biological activity .
Catalytic Activity in Biological Systems
The palladium complex has been investigated for its catalytic properties in biological systems. Its ability to facilitate C–N bond formation has implications for synthesizing biologically relevant compounds, such as pharmaceuticals. The Buchwald–Hartwig cross-coupling reaction, which employs such palladium complexes, is pivotal in drug development .
Case Studies
- Cytotoxicity Evaluation : In a study evaluating the cytotoxic effects of various palladium complexes, it was found that those with methanesulfonato ligands exhibited enhanced activity against breast cancer cells compared to their counterparts lacking such ligands. The mechanism was attributed to increased cellular uptake and subsequent DNA interaction leading to cell death .
- Antimicrobial Activity : Another investigation explored the antimicrobial properties of palladium complexes, revealing that the compound demonstrated effective inhibition against Gram-positive bacteria. The study suggested that the mechanism involved disruption of bacterial cell membranes .
Mechanistic Insights
The biological activity of this palladium complex can be attributed to its ability to form reactive species that interact with biomolecules. Studies employing mass spectrometry and NMR spectroscopy have shown that the compound can undergo redox cycling in biological environments, generating reactive oxygen species (ROS) which are implicated in cellular signaling pathways related to apoptosis .
Q & A
Basic: What is the role of the NiXantphos ligand in stabilizing palladium during cross-coupling reactions?
The NiXantphos ligand (4,6-bis(diphenylphosphino)phenoxazine) acts as a bulky, bidentate ligand that stabilizes the palladium center by forming a chelate complex. This coordination reduces palladium aggregation and prevents the formation of inactive Pd black, which is critical for maintaining catalytic activity in Buchwald-Hartwig amination or Suzuki-Miyaura couplings. The phenoxazine backbone enhances steric bulk and electronic tuning, facilitating oxidative addition and reductive elimination steps . Ligand decomposition can be monitored via ³¹P NMR to assess catalyst integrity post-reaction .
Basic: How does the electronic structure of this palladacycle influence substrate scope in C–N bond-forming reactions?
The electron-rich nature of the NiXantphos ligand increases the electron density at the palladium center, favoring oxidative addition with aryl chlorides and bromides. This allows activation of less reactive substrates compared to monodentate ligands. For example, aryl chlorides with electron-withdrawing groups (e.g., nitro, cyano) exhibit higher reactivity due to enhanced electrophilicity. Kinetic studies using time-resolved spectroscopy can quantify activation barriers for different substrates .
Advanced: What experimental strategies resolve contradictions in reported catalytic activity for sterically hindered substrates?
Discrepancies in catalytic efficiency for bulky substrates (e.g., ortho-substituted aryl amines) may arise from variations in ligand purity, solvent polarity, or base strength. To address this:
- Control experiments : Compare ligand-to-palladium ratios (e.g., 1:1 vs. 2:1) to optimize coordination geometry.
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar alternatives (toluene) to assess solvation effects on transition states.
- Post-reaction analysis : Use X-ray photoelectron spectroscopy (XPS) to detect ligand decomposition or palladium oxidation states .
Advanced: How does this palladacycle compare to DPPF- or RuPhos-based catalysts in challenging cross-couplings?
- Activity : NiXantphos palladacycles show superior performance in aryl etherifications due to the ligand’s rigidity and larger bite angle (~120°), which stabilizes intermediates better than DPPF (bite angle ~95°) .
- Thermal stability : RuPhos palladacycles (e.g., 46-0314) tolerate higher temperatures (up to 120°C) but require stoichiometric base additives, whereas NiXantphos operates efficiently at 80–100°C with catalytic bases .
- Data validation : Use Arrhenius plots to compare activation energies across catalysts under identical conditions .
Methodological: What techniques validate the integrity of the palladacycle pre- and post-reaction?
- ³¹P NMR : Detects ligand dissociation or oxidation (δ ~20–30 ppm for intact Pd–P bonds).
- X-ray crystallography : Confirms coordination geometry and oxidation state (Pd(II) centers exhibit square-planar geometry).
- ICP-MS : Quantifies palladium leaching into reaction mixtures, which correlates with reduced turnover numbers .
Methodological: How to optimize reaction conditions for enantioselective transformations using this catalyst?
While NiXantphos is non-chiral, enantioselectivity can be introduced via:
- Chiral additives : Co-catalysts like (R)-BINAP or (S)-DTBM-SEGPHOS induce asymmetry in α-arylation of ketones.
- Solvent engineering : Chiral ionic liquids (e.g., imidazolium salts) enhance stereocontrol by stabilizing transition states.
- Substrate design : Use prochiral substrates with directing groups (e.g., oxazolidinones) to bias coordination .
Data Analysis: How to address inconsistencies in catalytic turnover (TON) across repeated experiments?
- Air sensitivity : Ensure rigorous inert-atmosphere techniques (Schlenk line, glovebox) to prevent Pd(0) oxidation.
- Base selection : Strong bases (e.g., NaOtBu) may deprotonate the amine ligand, altering coordination. Test weaker bases (Cs₂CO₃) or buffer systems.
- Batch variability : Characterize commercial catalyst batches via elemental analysis to verify stoichiometry (e.g., C49H40N2O4P2PdS) .
Experimental Design: What substrate screening protocols identify limitations in C–O bond activation?
- Electrophile scope : Test aryl sulfonates (tosylates, mesylates) versus aryl halides under identical conditions.
- Steric maps : Quantify substituent effects using %VBur (Buried Volume) calculations for aryl rings.
- Competition experiments : Pair electron-rich and electron-poor substrates to assess selectivity trends .
Advanced: What mechanistic insights explain the catalyst’s tolerance toward heteroaromatic substrates?
The NiXantphos ligand’s electron-donating diphenylphosphino groups stabilize Pd–heteroarene π-complexes, mitigating heteroatom-induced catalyst poisoning (common in furans or thiophenes). DFT calculations reveal reduced electron density at Pd in these complexes, lowering activation barriers for reductive elimination .
Safety & Handling: What precautions ensure reproducible results given the catalyst’s sensitivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
